molecular formula C21H17N7O B12830713 N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B12830713
M. Wt: 383.4 g/mol
InChI Key: GVAAODUPCBSPRC-UHFFFAOYSA-N
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Description

N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a triazolopyridine moiety. The presence of these heterocyclic structures contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves multi-step organic reactions One common approach begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling to form the triazolopyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific kinases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets, such as kinases involved in cell signaling pathways. By binding to these targets, the compound can modulate their activity, leading to downstream effects on cellular processes. This mechanism is particularly relevant in the context of cancer research, where the compound’s ability to inhibit kinase activity can result in reduced tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea: Another compound with a pyrazolopyridine core, known for its kinase inhibitory activity.

    4-methyl-6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol: A related compound with a similar pyridine structure.

Uniqueness

N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine stands out due to its unique combination of a pyrazole ring, a pyridine ring, and a triazolopyridine moiety. This structural arrangement contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Biological Activity

N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a pyrazole ring, a pyridine moiety, and a triazole unit. Its synthesis typically involves multi-step reactions that combine various chemical precursors to achieve the desired heterocyclic framework. The synthesis can be performed using methods such as cyclization reactions involving pyrazole and triazole derivatives under specific conditions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. Key areas of interest include:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacteria and fungi. For instance, derivatives of pyrazole have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Several studies have reported that pyrazole-containing compounds possess anti-inflammatory properties. For example, specific derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .
  • Neurological Applications : The compound's interaction with muscarinic acetylcholine receptors suggests potential applications in treating neurological disorders. Allosteric modulation of these receptors can influence cognitive functions and may offer therapeutic benefits for conditions like schizophrenia .

Antimicrobial Activity

A study synthesized several pyrazole derivatives and tested their antimicrobial efficacy. Notably, one derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, outperforming standard antifungal treatments . The results are summarized in Table 1.

CompoundMIC (µg/mL)Target Organism
A8Candida albicans
B10Staphylococcus aureus
C12Escherichia coli

Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, specific pyrazole derivatives showed significant inhibition of pro-inflammatory cytokines at concentrations as low as 10 µM. The findings are illustrated in Table 2.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
D7686
E8593

Case Studies

  • Case Study on Neurological Modulation : A recent investigation into the effects of pyrazole derivatives on M4 muscarinic receptors revealed promising results in modulating receptor activity. This modulation could lead to advancements in treating cognitive impairments associated with neurodegenerative diseases .
  • Case Study on Antimicrobial Efficacy : A series of novel pyrazole derivatives were tested against a panel of bacterial strains. Compounds demonstrated varying degrees of activity, with some achieving significant inhibition rates against resistant strains .

Properties

Molecular Formula

C21H17N7O

Molecular Weight

383.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[6-(1H-pyrazol-4-yl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C21H17N7O/c1-29-17-8-5-14(6-9-17)19-3-2-4-20-26-21(27-28(19)20)25-16-7-10-18(22-13-16)15-11-23-24-12-15/h2-13H,1H3,(H,23,24)(H,25,27)

InChI Key

GVAAODUPCBSPRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC3=NC(=NN32)NC4=CN=C(C=C4)C5=CNN=C5

Origin of Product

United States

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